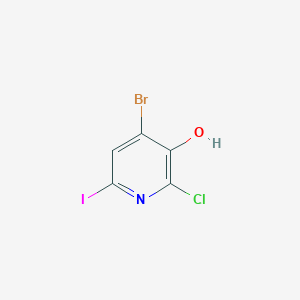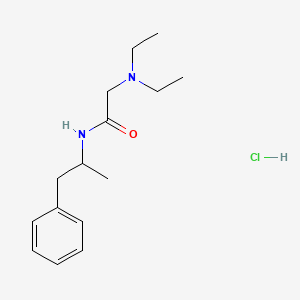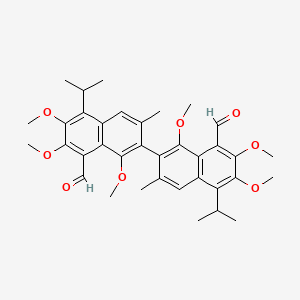
5,5'-Diisopropyl-1,1',6,6',7,7'-hexamethoxy-3,3'-dimethyl-2,2'-binaphthalene-8,8'-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-Diisopropyl-1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde is a complex organic compound with a unique structure It belongs to the binaphthalene family, characterized by two naphthalene units connected at specific positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Diisopropyl-1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde involves multiple steps. Typically, the process starts with the preparation of the naphthalene units, followed by their functionalization and coupling. Common reagents used in the synthesis include methoxy groups, isopropyl groups, and aldehyde functionalities. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
化学反应分析
Types of Reactions
5,5’-Diisopropyl-1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of aldehyde groups to alcohols.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the aldehyde groups results in the formation of carboxylic acids, while reduction leads to the formation of alcohols .
科学研究应用
5,5’-Diisopropyl-1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5,5’-Diisopropyl-1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as aldehydes and methoxy groups, play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
相似化合物的比较
Similar Compounds
6,6’,7,7’-Tetrahydroxy-1,1’-dimethoxy-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde: Similar structure but with different functional groups.
8,8’-Diformyl-1,1’,7,7’-tetrahydroxy-5,5’-diisopropyl-6,6’-dimethoxy-3,3’-dimethyl-2,2’-binaphthalene: Another related compound with variations in functional groups.
Uniqueness
Its distinct structure allows for unique reactivity and interactions, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
27864-29-5 |
|---|---|
分子式 |
C36H42O8 |
分子量 |
602.7 g/mol |
IUPAC 名称 |
7-(8-formyl-1,6,7-trimethoxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trimethoxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C36H42O8/c1-17(2)25-21-13-19(5)27(33(41-9)29(21)23(15-37)31(39-7)35(25)43-11)28-20(6)14-22-26(18(3)4)36(44-12)32(40-8)24(16-38)30(22)34(28)42-10/h13-18H,1-12H3 |
InChI 键 |
UBNXLZMXWUQSCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)OC)OC)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)OC)OC)C(C)C)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



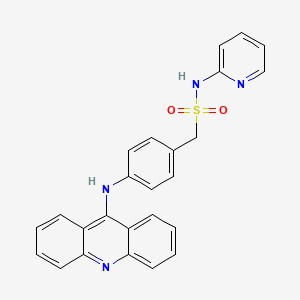
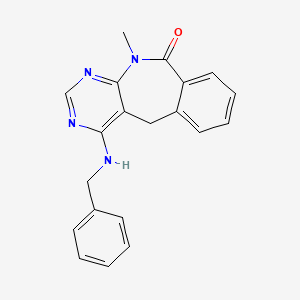
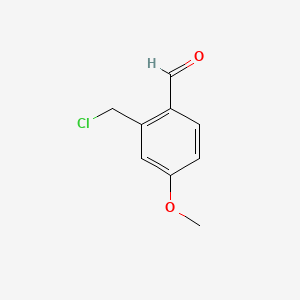




![n-[[(Diisopropylamino)-(4-nitrophenyl)phosphoryl]oxy-(4-nitrophenyl)phosphoryl]-n-isopropyl-propan-2-amine](/img/structure/B12807982.png)
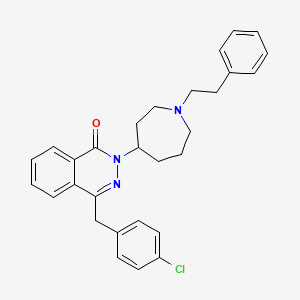
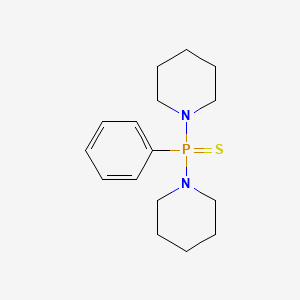
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808005.png)
